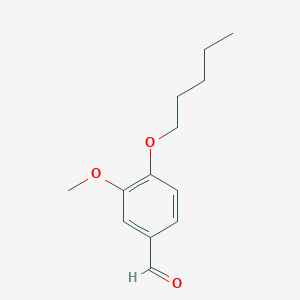

3-Methoxy-4-(pentyloxy)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring. 3-Methoxy-4-(pentyloxy)benzaldehyde fits within this class, with its structure being a derivative of benzaldehyde (B42025). The reactivity of the aldehyde group and the nature of the substituents on the aromatic ring dictate the chemical behavior of these compounds. For instance, the presence of the electron-donating methoxy (B1213986) and pentyloxy groups can influence the reactivity of the aldehyde and the benzene (B151609) ring in various chemical reactions.

This compound is structurally related to other well-known aromatic aldehydes such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). nist.govrsc.org The key difference lies in the substitution at the 4-position of the benzene ring, where a pentyloxy group is present instead of a hydroxyl or methoxy group. This structural modification can significantly alter the compound's physical and chemical properties, including its solubility and reactivity. The synthesis of such derivatives often involves Williamson etherification, where a hydroxyl group is converted to an ether, a common strategy in the preparation of substituted benzaldehydes. orientjchem.org

Significance as a Building Block in Organic Synthesis Research

In the field of organic synthesis, "building blocks" are relatively simple molecules that are used to construct more complex molecular architectures. sigmaaldrich.comresearchgate.net this compound serves as a valuable building block due to the presence of reactive functional groups that can be readily modified. The aldehyde group, for example, can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Researchers have utilized this and similar benzaldehyde derivatives as starting materials for the synthesis of various organic molecules. For instance, the aldehyde can be a precursor for the preparation of Schiff bases, which are compounds containing a carbon-nitrogen double bond. nih.govresearchgate.net These Schiff base derivatives have applications in coordination chemistry and as intermediates for the synthesis of other complex organic structures. nih.govresearchgate.net The ability to introduce the 3-methoxy-4-(pentyloxy)phenyl moiety into a larger molecule makes this compound a useful tool for synthetic chemists aiming to create novel compounds with specific properties.

Role as a Scaffold for Investigating Biological Activities

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule that can be systematically modified to develop new therapeutic agents. This compound provides a scaffold that has been explored for its potential biological activities. The benzaldehyde core and its substituents can interact with biological targets, and by modifying the pentyloxy chain or other parts of the molecule, researchers can investigate structure-activity relationships.

Derivatives of similar aromatic aldehydes, such as vanillin, have been shown to possess a range of biological properties. For example, aroyl hydrazones synthesized from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity. rsc.org This suggests that the scaffold provided by this compound could also be a starting point for the development of new compounds with therapeutic potential. The investigation of such derivatives allows scientists to understand how specific structural features contribute to the biological effects of the molecule.

Overview of Current Research Trajectories

Current research involving this compound and related compounds continues to expand on its foundational roles in synthesis and medicinal chemistry. Scientists are exploring its use in the creation of novel materials and as a precursor to compounds with potential applications in various fields. The synthesis of derivatives remains a key area of focus, with an emphasis on creating molecules with enhanced or novel properties.

For example, research into related benzaldehyde derivatives includes their use as precursors for Schiff bases and other complex molecules with potential coordination properties. nih.govresearchgate.net The exploration of different synthetic methodologies, such as those analogous to the synthesis of 3-methoxy-4-benzyloxybenzaldehyde, highlights the ongoing effort to efficiently produce these valuable chemical entities. prepchem.com As our understanding of the chemical and biological properties of this class of compounds grows, so too will the scope of its application in scientific research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 93206-92-9 |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | KJTXCEXIFYAIFF-UHFFFAOYSA-N |

| SMILES | CCCCCOC1=C(C=C(C=C1)C=O)OC |

Data sourced from multiple chemical databases. jk-sci.comsigmaaldrich.comchemscene.com

Properties

IUPAC Name |

3-methoxy-4-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-12-7-6-11(10-14)9-13(12)15-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTXCEXIFYAIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Direct Synthesis of 3-Methoxy-4-(pentyloxy)benzaldehyde

The direct synthesis of this compound is most commonly achieved through two principal routes: the alkylation of a substituted hydroxybenzaldehyde and the reduction of a corresponding aryl nitrile.

Alkylation Reactions of Substituted Hydroxybenzaldehydes

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied in the synthesis of this compound. masterorganicchemistry.comchem-station.com This S\textsubscriptN2 reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In this specific synthesis, the starting material is typically isovanillin (B20041) (3-methoxy-4-hydroxybenzaldehyde). nih.govnih.gov

The hydroxyl group of isovanillin is deprotonated by a base to form an alkoxide. Common bases used for this purpose include sodium hydroxide (B78521) or potassium carbonate. google.com The resulting alkoxide then acts as a nucleophile, attacking an n-pentyl halide (e.g., n-pentyl bromide) to form the desired ether, this compound. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which facilitates the S\textsubscriptN2 mechanism. chem-station.com

A variation of this method involves the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride, which can enhance the reaction rate and yield. google.com For instance, reacting isovanillin with bromoethane (B45996) in the presence of potassium carbonate and tetrabutylammonium fluoride in water can produce 3-ethoxy-4-methoxybenzaldehyde (B45797) with a high yield and purity. google.com

Reduction Approaches for Corresponding Aryl Nitriles

An alternative synthetic route involves the reduction of 3-methoxy-4-(pentyloxy)benzonitrile. This method is part of a multi-step synthesis that begins with the conversion of a carboxylic acid to a benzonitrile, which is then reduced to the aldehyde.

The synthesis can start from 3-methoxy-4-methylbenzoic acid. This is first converted to its acid chloride using a reagent like thionyl chloride. google.com The resulting acid chloride is then reacted with ammonia (B1221849) to form 3-methoxy-4-methylbenzamide, which is subsequently dehydrated to yield 3-methoxy-4-methylbenzonitrile. google.com The methyl group is then brominated using N-bromosuccinimide (NBS) to form 3-methoxy-4-dibromomethylbenzonitrile. google.com Finally, hydrolysis of this intermediate yields the target aldehyde, 2-methoxy-4-cyanobenzaldehyde, a related compound. google.com A similar pathway can be envisioned for the synthesis of this compound, starting from the appropriate pentyloxy-substituted benzoic acid.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, catalyst, temperature, and reaction time.

In alkylation reactions, the use of polar aprotic solvents like DMF or acetonitrile generally promotes the S\textsubscriptN2 reaction. chem-station.com The choice of base is also critical; stronger bases can lead to faster reaction times but may also increase the likelihood of side reactions. The use of phase-transfer catalysts has been shown to improve yields and simplify the reaction setup, sometimes allowing the use of aqueous solvents. google.com

For instance, one study on a similar alkylation reaction found that conducting the reaction at room temperature (25 °C) for 4 hours with potassium carbonate as the base and tetrabutylammonium fluoride as the catalyst in water resulted in a 95.1% yield of 3-ethoxy-4-methoxybenzaldehyde. google.com Another set of conditions using sodium hydroxide as the base and benzyltriethylammonium chloride as the catalyst under the same temperature and time parameters yielded the product in 94.8% purity. google.com Optimization studies for multi-component reactions have also shown that adjusting catalyst loading and temperature can dramatically improve product yields, with solvent-free conditions sometimes proving ideal. researchgate.net

Incorporation into Complex Molecular Architectures and Derivatives

This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds, particularly pyrazolone (B3327878) derivatives, which are known for their pharmacological importance. nih.gov

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives can be synthesized from this compound through condensation reactions. A common method involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776), in the presence of a hydrazine (B178648) derivative. orientjchem.org

For example, a general procedure for synthesizing pyrazolone derivatives involves reacting a substituted benzaldehyde (B42025) with ethyl acetoacetate and phenylhydrazine. orientjchem.org This can be a one-pot reaction or a stepwise process. In some cases, chalcone (B49325) intermediates are first prepared by reacting the aldehyde with an appropriate ketone, which then undergoes cyclization with a hydrazine to form the pyrazolone ring. nih.gov

Microwave-Assisted One-Pot Synthetic Routes

To enhance the efficiency and environmental friendliness of pyrazolone synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. rsc.org Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. rsc.org

In the context of synthesizing pyrazolone derivatives from aldehydes like this compound, a one-pot, multi-component reaction under microwave irradiation is a highly effective strategy. nih.govnih.govwisdomlib.org This approach typically involves the condensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine in a suitable solvent, often ethanol (B145695), sometimes with a catalytic amount of acid. nih.govnih.gov The use of microwave assistance can accelerate the formation of the pyrazolone ring system, leading to the desired products in high yields and in a fraction of the time required by traditional refluxing methods. nih.govnih.gov

Below is a table summarizing the synthesis of pyrazolone derivatives, which can be adapted for this compound.

Exploration of Substituent Effects on Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the methoxy (B1213986) and pentyloxy groups on the benzene (B151609) ring. The methoxy group at the meta position and the pentyloxy group at the para position both act as electron-donating groups through resonance. This increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the aldehyde group.

Formation of Nitrostyrene (B7858105) Derivatives

The condensation of this compound with a nitroalkane, such as nitromethane (B149229), leads to the formation of a β-nitrostyrene derivative. This reaction, a variant of the Henry reaction, is typically base-catalyzed. The resulting nitrostyrene is a valuable intermediate for the synthesis of various biologically active compounds.

A general method for the synthesis of nitrostyrenes involves the reaction of a benzaldehyde derivative with nitromethane in the presence of a base like sodium hydroxide in a solvent such as methanol (B129727). orgsyn.org The reaction proceeds through the formation of a nitroaldol intermediate, which then dehydrates to yield the nitrostyrene. The reaction conditions, such as temperature and the choice of base and solvent, can be optimized to improve the yield of the final product. For example, using a primary amine in acetic acid is another effective method for synthesizing β-nitrostyrene compounds. google.com

Derivatization to Thiazolidine-2,4-dione Conjugates

This compound can be derivatized to form thiazolidine-2,4-dione conjugates. This is typically achieved through a Knoevenagel condensation reaction with thiazolidine-2,4-dione. researchgate.net This class of compounds is of significant interest in medicinal chemistry.

The synthesis generally involves reacting the aldehyde with thiazolidine-2,4-dione in the presence of a basic catalyst, such as piperidine, in a suitable solvent like toluene (B28343) or ethanol, often with azeotropic removal of water to drive the reaction to completion. niscpr.res.insemanticscholar.org Green chemistry approaches have also been developed, utilizing deep eutectic solvents or microwave irradiation to facilitate the reaction, often with improved yields and reduced environmental impact. researchgate.netnih.gov The resulting benzylidenethiazolidine-2,4-dione derivatives can be further modified to produce a library of compounds for biological screening. niscpr.res.in

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| 3-Methoxybenzaldehyde (B106831) | Thiazolidinedione | Choline chloride, N-methylurea | 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione | 37.8 | nih.gov |

| 3,4-Dihydroxybenzaldehyde | Thiazolidinedione | Choline chloride, N-methylurea | 5-(3,4-Dihydroxybenzylidene)thiazolidine-2,4-dione | 29.3 | nih.gov |

| Substituted Aldehydes | 2,4-Thiazolidinedione | Piperidine, Acetic Acid/Toluene | Substituted benzylidenethiazolidine-2,4-diones | - | niscpr.res.in |

| Benzaldehyde | Thiazolidine-2,4-dione | Water/Microwave | Benzylidenethiazolidine-2,4-dione | 84-91 | researchgate.net |

Construction of Schiff Base Ligands

Schiff base ligands can be readily synthesized from this compound by condensation with a primary amine. These ligands are important in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

The synthesis is typically a straightforward one-pot reaction where the aldehyde and a primary amine are mixed in a suitable solvent, such as ethanol, and often heated to reflux. orientjchem.org For example, Schiff base ligands have been synthesized from the related 4-hydroxy-3-methoxybenzaldehyde (vanillin) and various amines, including amino acids like glycine. repec.orgrsisinternational.org Green synthetic methods, such as mechanochemical grinding, have been employed to produce these ligands and their metal complexes in high yields without the need for solvents. repec.orgrsisinternational.org The resulting imine (–C=N–) linkage is characteristic of Schiff bases and is crucial for their coordination properties.

Elaboration into Chalcone Frameworks

Chalcones, which are precursors to flavonoids, can be synthesized from this compound through a Claisen-Schmidt condensation with an appropriate acetophenone. researchgate.netrasayanjournal.co.in Chalcones are characterized by an α,β-unsaturated ketone system and are of interest for their diverse biological activities. nih.gov

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. researchgate.net Acid-catalyzed methods using reagents like p-toluenesulfonic acid are also employed. ufms.br The choice of catalyst and reaction conditions can influence the yield and purity of the resulting chalcone. A variety of chalcone derivatives have been synthesized from structurally similar benzaldehydes, such as 3-benzyloxy-4-methoxybenzaldehyde (B16803) and 4-hydroxy-3-methoxybenzaldehyde (vanillin). ufms.brresearchgate.net

| Benzaldehyde Derivative | Acetophenone Derivative | Catalyst/Conditions | Product Class | Yield Range (%) | Reference |

| Substituted Benzaldehydes | Substituted Acetophenones | NaOH/Ethanol | Chalcones | - | researchgate.net |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | Grinding/NaOH | 4-Bromo-4'-methoxychalcone | - | rasayanjournal.co.in |

| 3-Benzyloxy-4-methoxybenzaldehyde | Acetophenones | Alkali | Chalcones | - | researchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde | Acetophenone | p-Toluenesulfonic acid/Methanol | 4-Hydroxy-3-methoxychalcone | - | ufms.br |

Synthesis of Novel Heterocyclic Compounds (e.g., Isoxazoles, Thiophenes)

This compound can serve as a starting material for the synthesis of various heterocyclic compounds, including isoxazoles and thiophenes. These heterocycles are important scaffolds in medicinal chemistry.

Isoxazoles: Isoxazole (B147169) derivatives can be synthesized from chalcones derived from this compound. The chalcone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the isoxazole ring through a cyclization reaction. orientjchem.org This method allows for the creation of a diverse range of substituted isoxazoles. Alternative syntheses of isoxazoles involve the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes or the 1,3-dipolar cycloaddition of nitrile oxides. organic-chemistry.orgnih.govmdpi.comorganic-chemistry.org

Thiophenes: The synthesis of thiophenes often involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, a method known as the Paal-Knorr thiophene (B33073) synthesis. rroij.com While direct synthesis from this compound is less common, derivatives of this aldehyde can be transformed into intermediates suitable for thiophene ring formation. For instance, a thieno[3,2-b]thiophene (B52689) derivative, 3-Methoxy-6-(pentyloxy)thieno[3,2-b]thiophene, highlights the incorporation of the methoxy and pentyloxy moieties into a thiophene-based system. chemspider.com Various methods exist for thiophene synthesis, including the Gewald reaction and metal-catalyzed C-H arylation. rroij.comorganic-chemistry.orgrsc.org

Regioselective Functionalization and Chemical Modifications

The structure of this compound allows for regioselective functionalization and chemical modifications. The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to an alcohol. The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing methoxy and pentyloxy groups.

Furthermore, if the pentyloxy group were to be replaced by a hydroxyl group, as in the parent compound vanillin (B372448), regioselective protection of the hydroxyl groups becomes a key synthetic strategy. For instance, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected using various protecting groups like benzyl (B1604629) or allyl halides in the presence of a weak base. mdpi.com This regioselectivity is attributed to the electronic effects of the aldehyde group, which deactivates the ortho hydroxyl group. Similar principles of regioselective modification can be applied to derivatives of this compound to create complex molecular architectures.

Halogenation Studies

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the methoxy and pentyloxy groups. Halogenation, a key class of electrophilic aromatic substitution, is anticipated to occur at positions ortho and para to these activating groups. However, since the para position is occupied by the formyl group, substitution is directed to the positions ortho to the oxygen-containing substituents.

A related synthetic example is the preparation of 4-(4'-bromo)-phenacyloxy 3-methoxy benzaldehyde, which is synthesized from 4-hydroxy-3-methoxybenzaldehyde and 4'-bromo phenacyl bromide. orientjchem.org While this is an etherification and not a direct halogenation of the benzaldehyde ring, it demonstrates the incorporation of a halogenated moiety into a similar molecular framework. The reaction proceeds via a Williamson etherification mechanism. orientjchem.org

Further insight can be drawn from studies on other substituted benzaldehydes. The positions and nature of substituents on the aromatic ring play a crucial role in directing the halogenation and influencing the reaction rate.

Oxidation Reactions

The aldehyde functional group in this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 3-Methoxy-4-(pentyloxy)benzoic acid. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Several methods are available for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for this purpose. organic-chemistry.org Another efficient method involves the use of Oxone as the oxidant, which provides a valuable alternative to traditional metal-mediated oxidations. organic-chemistry.org For hydroxylated and methoxylated benzaldehydes, hydrogen peroxide catalyzed by methyltrioxorhenium in ionic liquids has been shown to be a convenient and efficient system. organic-chemistry.org N-Hydroxyphthalimide (NHPI) can also serve as an organocatalyst for the aerobic oxidation of a wide range of aldehydes to carboxylic acids under mild conditions, using oxygen as the sole oxidant. organic-chemistry.org

| Oxidizing Agent/System | Key Features | Reference |

|---|---|---|

| Sodium Perborate/Acetic Acid | Effective for aromatic aldehydes. | organic-chemistry.org |

| Oxone | Alternative to metal-mediated oxidations. | organic-chemistry.org |

| H₂O₂/Methyltrioxorhenium | Efficient for hydroxylated and methoxylated benzaldehydes. | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Organocatalytic, uses O₂ as the oxidant under mild conditions. | organic-chemistry.org |

Nucleophilic Substitution Patterns

The chemistry of this compound is also characterized by nucleophilic substitution reactions. These can occur at the electrophilic carbonyl carbon of the aldehyde group or on the aromatic ring under specific conditions.

The aldehyde group readily undergoes nucleophilic attack by various nucleophiles. For example, the reaction with hydrazides leads to the formation of aroyl hydrazones. rsc.org Specifically, 4-hydroxy-3-methoxy-benzaldehyde is used to synthesize a series of aroyl hydrazones, demonstrating the reactivity of the aldehyde functional group. rsc.org Another example is the formation of an oxime from the reaction with hydroxylamine, resulting in 3-Methoxy-4-pentyloxy-benzaldehyde oxime. scbio.cn

Nucleophilic aromatic substitution (SNAr) on the ring is less common for this compound as the ring is electron-rich. However, in cases where a suitable leaving group is present, such as a halogen, SNAr can occur. Studies on fluorinated benzaldehydes have shown that methoxy groups can be introduced via nucleophilic substitution of a fluorine atom. acgpubs.org For instance, in the synthesis of certain chalcones, a nucleophilic aromatic substitution was observed where a methoxy group replaced a fluorine atom in a base-catalyzed reaction using methanol as a solvent. acgpubs.org

The synthesis of various ether derivatives, such as 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde and 3-Methoxy-4-[(pyridin-4-yl)methoxy]benzaldehyde, occurs through the nucleophilic attack of a phenolate (B1203915) on an appropriate alkyl halide, following the Williamson ether synthesis pathway. orientjchem.orgsigmaaldrich.comsigmaaldrich.com This highlights the nucleophilicity of the corresponding phenolate precursor.

Development of Sustainable Synthetic Methodologies

The development of sustainable, or "green," synthetic methodologies is a growing area of focus in chemistry, aiming to reduce the environmental impact of chemical processes. For a compound like this compound, this involves considering the starting materials, solvents, and energy consumption of the synthetic route.

Key principles of green chemistry that can be applied to its synthesis include the use of renewable feedstocks, atom economy, and the use of safer solvents and reaction conditions. yale.edu For instance, the synthesis of this compound typically starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), which can be derived from lignin, a renewable biopolymer. The subsequent etherification step to introduce the pentyloxy group is a Williamson ether synthesis. To make this process greener, one could explore the use of non-toxic solvents and catalysts, and aim for high atom economy.

Research into sustainable chemistry often explores the use of alternative energy sources like microwaves or ultrasound to reduce reaction times and energy consumption. Furthermore, the development of catalytic reactions that can proceed under mild conditions with high selectivity is a central goal of green chemistry. yale.edu While specific studies on the green synthesis of this compound are not extensively documented, the general principles of sustainable chemistry provide a clear framework for future research and process development. yale.edu

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of each atom within the 3-Methoxy-4-(pentyloxy)benzaldehyde structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals can be predicted with high accuracy. The aldehydic proton is highly deshielded and appears as a singlet far downfield. The protons on the aromatic ring exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) system. The methoxy (B1213986) group appears as a sharp singlet, while the pentyloxy chain shows distinct multiplets for each methylene (B1212753) group and a terminal methyl group, with coupling patterns that follow the n+1 rule.

Expected ¹H NMR Spectral Data: Interactive Data Table

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.82 | Singlet | - |

| Aromatic (H-6) | ~7.42 | Doublet | ~8.0 |

| Aromatic (H-2) | ~7.40 | Singlet | - |

| Aromatic (H-5) | ~6.95 | Doublet | ~8.0 |

| Pentyloxy (-OCH₂-) | ~4.05 | Triplet | ~6.5 |

| Methoxy (-OCH₃) | ~3.90 | Singlet | - |

| Pentyloxy (-OCH₂CH₂ -) | ~1.85 | Quintet | ~7.0 |

| Pentyloxy (-CH₂CH₂ CH₂-) | ~1.45 | Multiplet | - |

| Pentyloxy (-CH₂CH₂ CH₃) | ~1.38 | Multiplet | - |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aldehydic carbon is found at the lowest field, typically above 190 ppm. The aromatic carbons show distinct signals, with those attached to oxygen atoms appearing at lower fields. The carbons of the methoxy and pentyloxy groups have characteristic shifts in the upfield region of the spectrum. Data from related compounds like 3-methoxybenzaldehyde (B106831) rsc.orgchemicalbook.com and 4-methoxybenzaldehyde (B44291) rsc.org help in refining these predictions.

Expected ¹³C NMR Spectral Data: Interactive Data Table

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C HO) | ~191.0 |

| Aromatic (C-4) | ~155.0 |

| Aromatic (C-3) | ~150.0 |

| Aromatic (C-1) | ~130.0 |

| Aromatic (C-6) | ~126.5 |

| Aromatic (C-5) | ~112.0 |

| Aromatic (C-2) | ~110.0 |

| Pentyloxy (-OC H₂-) | ~69.0 |

| Methoxy (-OC H₃) | ~56.0 |

| Pentyloxy (-OCH₂C H₂-) | ~28.8 |

| Pentyloxy (-CH₂C H₂CH₂-) | ~28.1 |

| Pentyloxy (-CH₂C H₂CH₃) | ~22.4 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To confirm the assignments made from 1D NMR spectra, two-dimensional techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For instance, it would confirm the connectivity within the pentyloxy chain, showing cross-peaks between the adjacent methylene groups (e.g., between the protons at ~4.05 ppm and ~1.85 ppm) and between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming assignments for each CH, CH₂, and CH₃ group in the molecule. For example, the proton signal at ~9.82 ppm would correlate with the carbon signal at ~191.0 ppm, confirming the aldehyde group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is particularly useful for identifying key functional groups. For this compound, strong, characteristic absorption bands would be expected for the aldehyde carbonyl group, the C-O ether linkages, and the C-H bonds of the aromatic and aliphatic parts of the molecule. The spectral features can be anticipated by examining related structures such as 4-ethoxy-3-methoxy benzaldehyde (B42025) researchgate.net and 4-(pentyloxy)benzaldehyde.

Expected FT-IR Absorption Bands: Interactive Data Table

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aldehyde C-H Stretch | ~2820, ~2720 (Fermi resonance) | Medium-Weak |

| Aldehyde C=O Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1260 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While C=O stretches are visible, aromatic ring vibrations are often more intense and well-defined in Raman spectra. The spectrum would be characterized by strong bands corresponding to the aromatic C=C stretching and ring breathing modes. Analysis of similar compounds like 3,4-dimethoxybenzaldehyde (B141060) and 3-benzyloxy-4-methoxybenzaldehyde (B16803) nih.gov provides a basis for predicting the key Raman shifts.

Expected Raman Shifts: Interactive Data Table

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | ~1680 | Medium |

| Aromatic Ring Stretching | ~1600 | Strong |

| Aromatic Ring Breathing | ~800 | Medium |

| C-O-C Ether Linkage | ~1270 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The molecule's structure, featuring a benzene ring substituted with an aldehyde, a methoxy group, and a pentyloxy group, gives rise to characteristic absorption bands in the UV-Vis spectrum. The aromatic ring and the carbonyl group of the aldehyde act as chromophores, moieties that absorb light in the ultraviolet or visible region.

The electronic transitions are primarily of the π → π* and n → π* types. The intense absorption bands are attributed to π → π* transitions within the benzene ring, while the lower intensity band at longer wavelengths is typically associated with the n → π* transition of the carbonyl group. The presence of auxochromes, such as the methoxy and pentyloxy groups, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary absorption bands of the benzene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak ([M]⁺) and a series of fragment ion peaks, which provide a "fingerprint" of the molecule's structure.

For this compound (C₁₃H₁₈O₃), the molecular ion peak would be observed at an m/z corresponding to its molecular weight, 222.28 g/mol . sigmaaldrich.comnih.gov The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for similar aromatic aldehydes and ethers include:

Loss of a hydrogen radical (H•): leading to a stable [M-1]⁺ ion. For benzaldehyde, the loss of the aldehydic proton is a prominent fragmentation. docbrown.info

Loss of the pentyloxy group: Cleavage of the ether bond could result in the loss of a pentyloxy radical (•OC₅H₁₁) or a pentyl radical (•C₅H₁₁) followed by rearrangement.

Loss of the methoxy group: Cleavage of the methyl group from the ether linkage would result in an [M-15]⁺ ion.

Cleavage of the pentyl chain: Fragmentation of the C₅H₁₁ chain would produce a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl-type cations can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

A detailed analysis of the relative abundances of these fragment ions allows for the unambiguous identification of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass of an ion is unique to its specific atomic composition.

For this compound, the calculated exact mass is 222.1256 g/mol for the molecular formula C₁₃H₁₈O₃. nih.govuni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound and for identifying unknown impurities.

Table 1: Predicted Collision Cross Section (CCS) for Adducts of 4-methoxy-3-(pentyloxy)benzaldehyde

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.13288 | 149.3 |

| [M+Na]⁺ | 245.11482 | 157.1 |

| [M-H]⁻ | 221.11832 | 152.9 |

| [M+NH₄]⁺ | 240.15942 | 168.2 |

| [M+K]⁺ | 261.08876 | 155.3 |

| [M+H-H₂O]⁺ | 205.12286 | 143.0 |

| [M+HCOO]⁻ | 267.12380 | 173.5 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound is first injected into the GC, where it is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The resulting data includes a chromatogram showing the retention time of the compound and a mass spectrum for each chromatographic peak. The retention time is a characteristic property of the compound under specific GC conditions and can be used for its identification by comparison with a known standard. The mass spectrum provides definitive structural information. GC-MS is particularly useful for identifying and quantifying impurities in a sample of this compound. For instance, acylated derivatives of similar compounds have been successfully evaluated using GC-MS. ojp.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development for the HPLC analysis of this compound would involve the optimization of several parameters:

Column: A C18 or C8 column is typically used for the separation of moderately polar compounds.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed. The composition of the mobile phase can be adjusted to achieve the desired retention time and resolution. For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Detector: A UV detector is suitable for this compound due to the presence of the chromophoric benzaldehyde moiety. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and efficient separation.

A well-developed HPLC method can be used to determine the purity of this compound with high accuracy and precision. The area of the main peak in the chromatogram is proportional to its concentration, and any impurities will appear as separate peaks. The method can be validated according to international guidelines to ensure its reliability. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzaldehyde |

| p-anisaldehyde |

| Benzaldehyde |

| 4-methoxy-3-(pentyloxy)benzaldehyde |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

Preparative Chromatography for Isolation of Derivatives

The choice of preparative chromatographic technique depends on the properties of the synthesized derivatives, such as their polarity and solubility. Both low-pressure column chromatography and preparative high-performance liquid chromatography (HPLC) are viable methods.

Low-Pressure Column Chromatography: This technique is often the first choice for purification due to its simplicity and cost-effectiveness. A stationary phase, such as silica (B1680970) gel or alumina, is packed into a glass column. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For derivatives of this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy. A study on the purification of a related compound, 3-hydroxy-4-methoxy benzal acrolein, successfully utilized low-pressure column chromatography with a C₁₈ column and a methanol-water mobile phase. nih.gov This demonstrates the applicability of this method for similar molecular structures.

Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or when higher purity is required, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of acetonitrile and water), is particularly effective for separating moderately polar organic compounds like derivatives of this compound. Reports on the separation of similar compounds, such as Benzaldehyde, 4-(acetyloxy)-3-methoxy-, indicate that reverse-phase HPLC methods are scalable and can be used for the isolation of impurities in preparative separation. acs.org

The following table summarizes the key aspects of these preparative chromatography techniques for the isolation of derivatives of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Application Notes |

| Low-Pressure Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate gradient | Adsorption | Cost-effective, suitable for large-scale purification, good for separating compounds with significant polarity differences. |

| Preparative HPLC (Reverse-Phase) | C18-modified Silica | Acetonitrile/Water | Partition | High resolution and efficiency, suitable for complex mixtures and achieving high purity. The method is scalable for preparative separations. acs.org |

The selection of the appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and gradient profile, is critical for achieving successful separation and isolation of the desired derivatives of this compound.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of 3-Methoxy-4-(pentyloxy)benzaldehyde.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. xisdxjxsu.asiaarxiv.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to determine its most stable three-dimensional conformation, a process known as geometry optimization. xisdxjxsu.asianih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. xisdxjxsu.asia Studies on similar molecules, like 3-hydroxy-4-methoxybenzaldehyde and 4-methoxybenzaldehyde (B44291), have demonstrated good agreement between DFT-calculated geometries and experimental data. xisdxjxsu.asiaresearchgate.net

The electronic properties of the molecule, including dipole moment, polarizability, and hyperpolarizability, can also be computed using DFT. mdpi.comresearchgate.net These properties are crucial for understanding the molecule's response to an external electric field and its potential for applications in nonlinear optics. researchgate.net The selection of the functional and basis set is critical, with various combinations being benchmarked to ensure accuracy and computational efficiency. nih.govnih.gov For instance, the PBE0-D3/6-311G(d) method has been identified as a reliable choice for geometry optimizations and zero-point energy evaluations. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and electronic transitions. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and reactivity; a larger gap generally implies greater stability. mdpi.comsci-hub.se

For aromatic aldehydes, the distribution of HOMO and LUMO is typically spread across the molecule, with specific localizations on the benzene (B151609) ring and substituent groups. researchgate.net The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. ossila.com The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties, as it corresponds to the energy of the lowest electronic transition. conicet.gov.ar Time-dependent DFT (TD-DFT) is often used to calculate theoretical electronic spectra, which can then be compared with experimental UV-Vis data. mdpi.comconicet.gov.ar

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties (Note: The following data is illustrative and based on typical values for similar aromatic aldehydes. Actual values for this compound would require specific DFT calculations.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu This method allows for the quantification of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is estimated using second-order perturbation theory, with higher interaction energies indicating more significant delocalization. wisc.edu

NBO analysis can reveal important details about the intramolecular charge transfer and the stability of the molecule arising from these interactions. researchgate.net For this compound, NBO analysis would likely show significant delocalization from the oxygen lone pairs of the methoxy (B1213986) and pentyloxy groups into the antibonding orbitals of the benzene ring and the carbonyl group. This analysis also provides natural atomic charges, which offer a more robust description of the charge distribution compared to other methods like Mulliken population analysis. q-chem.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions like hydrogen bonding. xisdxjxsu.asiaresearchgate.net The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue representing areas of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deresearchgate.net

For a molecule like this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group, making it a prime site for nucleophilic attack. xisdxjxsu.asia The hydrogen atoms of the benzene ring and the pentyloxy chain would exhibit positive potential. xisdxjxsu.asia This information is crucial for understanding how the molecule might interact with biological receptors or other molecules. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are employed to study the interaction of a small molecule (ligand) with a large biological molecule (target), such as a protein or enzyme.

Ligand-Target Interaction Analysis with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. nih.govresearchgate.net For this compound, molecular docking studies could be performed against various biological targets to explore its potential therapeutic applications. For example, substituted benzaldehydes have been studied as inhibitors of enzymes like tyrosinase. researchgate.net

The docking process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. nih.gov The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov These interactions are critical for the biological activity of the compound. Structure-activity relationship (SAR) studies often use docking results to explain why certain structural modifications lead to changes in biological activity. nih.govresearchgate.net For instance, the presence and position of the methoxy and pentyloxy groups on the benzaldehyde (B42025) scaffold would significantly influence its binding affinity and selectivity for a particular target. mdpi.com

Prediction of Binding Modes and Affinities

The interaction of a ligand, such as this compound, with its biological target is fundamental to its activity. Predicting how this molecule binds within a receptor's active site and the strength of this interaction (binding affinity) is a primary goal of computational chemistry.

Molecular docking is a key computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor. For benzaldehyde derivatives, docking studies have been employed to understand their interactions with enzymes like phenoloxidase. nih.gov These studies often reveal that the interaction is driven by forces such as hydrogen bonding and hydrophobic interactions. nih.gov In the case of this compound, the aldehyde group, the methoxy group, and the pentyloxy chain would be key features in determining its binding mode. For instance, the aldehyde could act as a hydrogen bond acceptor, while the pentyloxy chain could engage in hydrophobic interactions within the binding pocket of a receptor.

The binding affinity, often expressed as the binding free energy, quantifies the strength of the ligand-receptor interaction. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate this value from simulation data, providing a more accurate estimation than simple docking scores. researchgate.net Predicting binding affinities helps in rank-ordering potential drug candidates before their synthesis and experimental testing. nih.gov

Conformational Dynamics of Ligand-Receptor Complexes

While docking provides a static picture of the binding pose, the reality is that both the ligand and the receptor are flexible and dynamic. Molecular Dynamics (MD) simulations are computational methods that allow scientists to observe the movement of atoms in a ligand-receptor complex over time. researchgate.netnih.govnih.gov

MD simulations can reveal crucial information about the stability of the binding pose predicted by docking. researchgate.net They show how the ligand and receptor adjust their shapes to accommodate each other, a process known as "induced fit." These simulations can highlight key amino acid residues in the receptor that form stable interactions with the ligand and identify any conformational changes in the protein upon ligand binding. nih.govnih.gov For this compound, an MD simulation would illustrate how the flexible pentyloxy chain explores different conformations within the binding site, which can be critical for establishing and maintaining the binding interaction. The stability of the complex and the persistence of specific interactions, like hydrogen bonds, over the simulation time are key indicators of a favorable binding event. researchgate.netnih.gov Online tools and web servers are now available to perform and analyze MD simulations, making this powerful technique more accessible. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com These models are essential tools in drug discovery for predicting the activity of new, unsynthesized molecules. semanticscholar.org

Development of Predictive Models for Biological Activities

The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov For a series of compounds related to this compound, such as other vanillin (B372448) or benzaldehyde derivatives, the goal is to create a model that can predict a specific biological endpoint, like inhibitory concentration (IC50) or binding affinity (Ki). nih.govtandfonline.com

The process involves several steps:

Data Curation: A reliable dataset of compounds with consistently measured biological activity is assembled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The model's predictive power and robustness are rigorously tested. semanticscholar.orgjetir.org

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used for benzaldehyde and vanilloid derivatives. mdpi.comkoreascience.kr These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative charges, and other properties are favorable or unfavorable for activity, providing intuitive guidance for designing new molecules. mdpi.com

Selection and Calculation of Molecular Descriptors (e.g., Electronic, Topological)

Molecular descriptors are the cornerstone of QSAR models, as they encode the physicochemical properties of a molecule in numerical form. protoqsar.com The selection of appropriate descriptors is crucial for building a predictive model. Descriptors can be categorized based on their dimensionality and the type of information they represent. hufocw.org

Common categories of descriptors include:

Topological (2D) Descriptors: These are calculated from the 2D representation of the molecule and describe properties like molecular size, shape, and branching (e.g., molecular weight, connectivity indices). protoqsar.comhufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu They are often calculated using quantum chemical methods and are important for describing reactivity. ucsb.edu

Geometrical (3D) Descriptors: These are derived from the 3D structure of the molecule and include information about its surface area and volume. hufocw.org

Hydrophobic Descriptors: A key descriptor is the partition coefficient (logP), which measures the hydrophobicity of a molecule. This property is critical for both pharmacokinetic and pharmacodynamic behavior. nih.gov

The table below presents some molecular descriptors that would be relevant for a QSAR study of this compound and its analogs.

| Descriptor Category | Descriptor Name | Description |

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. | |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. ucsb.edu |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. ucsb.edu | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. nih.gov |

| Steric/3D | Molecular Volume | The volume occupied by the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. |

This table provides examples of common molecular descriptors used in QSAR studies.

Statistical Validation of QSAR Models (e.g., Multiple Linear Regression, Nonlinear Regression, Principal Component Analysis)

A QSAR model is only useful if it is statistically robust and has good predictive power. semanticscholar.org Validation is a critical step to ensure the reliability of the model. jetir.org It is typically divided into internal and external validation. nih.govbasicmedicalkey.com

Statistical Methods Used in QSAR:

Multiple Linear Regression (MLR): A common method used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Principal Component Analysis (PCA): A technique used to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. nih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and they are correlated with each other. It is often used in 3D-QSAR methods like CoMFA.

Validation Parameters: Internal and external validation procedures generate several statistical metrics to assess the model's quality.

| Parameter | Description | Typical Acceptable Value | Validation Type |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | Internal |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 | Internal |

| F-statistic | Indicates the statistical significance of the regression model. | High value | Internal |

| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.6 | External |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the prediction errors. | Low value | Internal/External |

This table summarizes key statistical parameters for QSAR model validation. nih.govbasicmedicalkey.com

Rigorous validation ensures that the correlation found by the model is not due to chance and that the model can be reliably used to predict the activity of new compounds.

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies analyze how specific structural features of a molecule contribute to its biological activity. For this compound, the key structural components are the benzaldehyde core, the methoxy group at position 3, and the pentyloxy group at position 4.

SAR studies on related vanillin and benzaldehyde derivatives have provided valuable insights:

The Benzaldehyde Moiety: The aldehyde group is often crucial for activity, potentially forming covalent bonds (Schiff bases) with amino groups in the target protein. nih.gov Its electronic properties, influenced by other substituents, can modulate this reactivity.

Substituents on the Ring: The nature and position of substituents on the benzene ring significantly impact activity. In a study on vanillin derivatives, the presence of electron-withdrawing groups was shown to enhance antimicrobial activity. nih.gov For inhibitors of phenoloxidase, the hydrophobicity of the substituent at the para position was found to be a major determinant of inhibitory potency. nih.gov

The 3-Methoxy Group: The methoxy group is a common feature in many biologically active natural products. It can influence the electronic properties of the ring and participate in hydrogen bonding.

The 4-Pentyloxy Group: The ether-linked pentyloxy chain significantly increases the hydrophobicity (lipophilicity) of the molecule compared to vanillin (which has a hydroxyl group). This long alkyl chain can engage in favorable hydrophobic or van der Waals interactions within a nonpolar binding pocket of a receptor, which can be critical for enhancing binding affinity. tandfonline.com The length and branching of this alkyl chain are often key points for modification in SAR studies to optimize activity.

By systematically modifying each part of the this compound structure and observing the effect on biological activity, researchers can build a detailed understanding of its SAR, leading to the rational design of more potent and selective compounds. nih.gov

Impact of Pentyloxy Chain Modifications on Biological Activity

The pentyloxy chain at the C4 position of the benzaldehyde scaffold plays a crucial role in modulating the biological activity of this class of compounds. While direct and extensive SAR studies on a series of this compound analogs with varied pentyloxy chains are not widely published, valuable insights can be drawn from research on structurally similar molecules.

A study on 3-(cyclopentyloxy)-4-methoxyphenyl derivatives as phosphodiesterase 4D (PDE4D) inhibitors highlights the significance of the alkoxy group's nature. nih.gov In this research, modifications to the chain linking the catecholic moiety to a terminal cycloamine portion were explored. The findings suggest that both the length and functionality of this chain are critical for effective and selective interaction with the enzyme's catalytic pocket. nih.gov Specifically, the study indicated that chains promoting higher hydrophilicity were beneficial for the inhibitory activity. nih.gov

Extrapolating from these findings, modifications to the pentyloxy chain of this compound would be expected to significantly impact its biological profile. Variations in chain length, branching, or the introduction of cyclic moieties would alter the compound's lipophilicity, steric profile, and conformational flexibility. These changes, in turn, would influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a biological target.

For instance, increasing the chain length beyond five carbons might enhance lipophilicity, potentially leading to improved membrane permeability but also possibly to increased non-specific binding and cytotoxicity. Conversely, shortening the chain or introducing polar functional groups could enhance water solubility and selectivity towards specific biological targets.

To illustrate the potential impact of such modifications, the following table presents hypothetical data based on the principles derived from related studies, showcasing how variations in the C4-alkoxy group of a 3-methoxybenzaldehyde (B106831) core could influence biological activity, represented here as IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.

| Compound | C4-Alkoxy Group | Modification | Predicted IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | Pentyloxy | Linear five-carbon chain | 5.2 |

| Analog 2 | Butoxy | Shorter linear chain | 8.9 |

| Analog 3 | Hexyloxy | Longer linear chain | 4.1 |

| Analog 4 | Isopentyloxy | Branched chain | 6.5 |

| Analog 5 | Cyclopentyloxy | Cyclic substituent | 3.8 |

Role of Methoxy and Aldehyde Moieties in Molecular Recognition

The methoxy (-OCH₃) and aldehyde (-CHO) groups are fundamental to the biological activity of the this compound scaffold, playing key roles in molecular recognition and binding to biological targets.

The aldehyde group is a particularly reactive and versatile functional group in terms of molecular interactions. It is a key feature in many biologically active benzaldehyde derivatives, including vanillin and its analogs. The aldehyde can form a reversible covalent bond, a Schiff base, with the amino groups of lysine (B10760008) residues in proteins. This type of interaction is a well-established mechanism for the biological activity of many aromatic aldehydes. For example, vanillin derivatives have been designed to form Schiff base adducts with hemoglobin, which is a therapeutic strategy for sickle cell disease. nih.gov

Beyond covalent bond formation, the aldehyde's oxygen atom can act as a hydrogen bond acceptor, while the aldehyde proton can participate in weaker hydrogen bonding or other electrostatic interactions. Molecular docking studies on various benzaldehyde derivatives have consistently shown the aldehyde group orienting towards key residues in the active sites of enzymes, such as DNA gyrase, highlighting its importance in directing the binding of the molecule. researchgate.net

Rational Design of Analogs with Improved Biological Potential

The rational design of analogs of this compound with enhanced biological potential involves the strategic modification of its core structure based on SAR data and computational modeling. The goal is to optimize interactions with a specific biological target, improve pharmacokinetic properties, and reduce off-target effects.

One key strategy involves the modification of the pentyloxy group to enhance binding affinity and selectivity. As suggested by studies on related compounds, introducing conformational constraints, such as a cyclic system (e.g., cyclopentyl or cyclohexyl), or varying the chain length and branching can lead to more potent and selective inhibitors of specific enzymes. nih.gov For example, a bulkier or more rigid substituent at the C4 position might better fill a hydrophobic pocket in a target protein, leading to increased potency.

Another avenue for rational design is the modification of the aldehyde group. While the aldehyde is often crucial for activity, it can also be a liability due to its reactivity, potentially leading to non-specific binding and toxicity. Replacing the aldehyde with other functional groups that can mimic its interactions but with improved stability and selectivity is a common strategy. For instance, replacing the aldehyde with a nitrile, a hydroxamic acid, or a small heterocyclic ring could maintain key hydrogen bonding interactions while altering the compound's reactivity and pharmacokinetic profile.

Furthermore, the methoxy group can be replaced by other substituents to probe the steric and electronic requirements of the binding site. Replacing it with a larger alkoxy group or a halogen could provide additional hydrophobic or halogen-bonding interactions.

Molecular docking and molecular dynamics simulations are powerful tools in the rational design process. These computational methods can be used to predict how newly designed analogs will bind to a target protein, providing insights into their potential potency and selectivity before they are synthesized. nih.govnih.gov For example, a docking study could be used to evaluate a series of virtual analogs with different C4-alkoxy chains to prioritize the synthesis of those with the most favorable predicted binding energies and interaction profiles.

The following table summarizes some rational design strategies and the potential outcomes for improving the biological potential of this compound analogs.

| Design Strategy | Structural Modification | Rationale | Potential Outcome |

|---|---|---|---|

| Optimize Alkoxy Chain | Vary length and branching of the pentyloxy group; introduce cyclic moieties. | Enhance hydrophobic interactions and optimize fit in the binding pocket. | Increased potency and selectivity. |

| Modify Aldehyde Group | Replace with bioisosteres such as nitrile, oxime, or small heterocycles. | Modulate reactivity, improve metabolic stability, and explore alternative binding interactions. | Improved pharmacokinetic profile and reduced toxicity. |

| Substitute Methoxy Group | Replace with other small alkyl or halogen groups. | Probe steric and electronic requirements of the binding site. | Enhanced binding affinity through additional interactions. |

| Introduce Additional Functional Groups | Add hydrogen bond donors or acceptors to the aromatic ring. | Form new, specific interactions with the target protein. | Increased potency and specificity. |

Investigation of Biological Activities and Mechanisms Non Clinical Research

Enzyme Inhibition Studies

There is currently no available research on the enzyme inhibition properties of 3-Methoxy-4-(pentyloxy)benzaldehyde.

Modulation of Enzymes Implicated in Cancer Pathways

No studies have been published detailing the modulatory effects of this compound on enzymes involved in cancer pathways. Research on related compounds, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), has shown inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair nih.gov. However, it is crucial to note that the addition of a pentyloxy group significantly alters the molecule's properties, and these findings cannot be extrapolated to this compound.

Inhibition of Inflammatory Mediators

Scientific literature lacks any data concerning the inhibitory effects of this compound on inflammatory mediators.

Effects on Influenza Virus Neuraminidase Activity for Related Structures

There are no available studies investigating the effects of this compound or its closely related structures on the activity of influenza virus neuraminidase.

Antiproliferative and Cytotoxic Activity (In Vitro Cell Line Studies)

No published in vitro studies have assessed the antiproliferative or cytotoxic activity of this compound.

Assessment in Human Cancer Cell Lines (e.g., HCT-116, MCF-7)

There is no available data from in vitro studies evaluating the effects of this compound on human cancer cell lines such as the colon cancer cell line HCT-116 or the breast cancer cell line MCF-7. Studies on other benzaldehyde (B42025) derivatives have shown antiproliferative activity against various cancer cell lines, but these results are not directly applicable to the subject compound researchgate.netnih.govmdpi.comacs.orgresearchgate.net.

Mechanistic Pathways of Cell Growth Inhibition

As there are no studies demonstrating antiproliferative activity, the mechanistic pathways of cell growth inhibition for this compound have not been investigated.

Antimicrobial Activity Research

No peer-reviewed studies were identified that specifically investigated the antimicrobial activities of this compound. Consequently, there is no available data regarding its antibacterial spectrum, efficacy against multi-resistant strains, antifungal properties, or antitubercular potential.

Antibacterial Spectrum and Efficacy Against Multi-Resistant Strains

There are no research findings available on the antibacterial effects of this compound, including its spectrum of activity or its effectiveness against multi-drug resistant bacteria.

Antifungal Properties

Specific investigations into the antifungal properties of this compound have not been reported in the available scientific literature.

Antitubercular Investigations

There is no published research on the antitubercular activity of this compound.

Antioxidant Capacity and Mechanisms

Detailed studies on the antioxidant capacity of this compound are not present in the current body of scientific literature. Therefore, no data from specific assays or mechanistic studies can be provided.

Free Radical Scavenging Assays (e.g., DPPH)

No data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or other free radical scavenging assays are available for this compound.

Involvement in Oxidative Stress Pathways

Research detailing the involvement of this compound in cellular oxidative stress pathways has not been published.

Modulation of Cellular Pathways and Signaling by Benzaldehyde and Vanillin Derivatives

While direct experimental evidence on the modulation of cellular pathways by this compound is not extensively documented in publicly available literature, the broader class of benzaldehyde and vanillin derivatives, to which it belongs, has been the subject of numerous non-clinical investigations. These studies provide insights into the potential biological activities of this class of compounds, including their effects on reactive oxygen species, endoplasmic reticulum stress, and programmed cell death.

Reactive Oxygen Species (ROS) Generation and Signaling

The modulation of reactive oxygen species (ROS) by vanillin and benzaldehyde derivatives is a recurring theme in non-clinical research, with different derivatives exhibiting either pro-oxidant or antioxidant activities depending on the chemical structure and the biological context.

Certain vanillin derivatives have been shown to induce oxidative stress, a state of imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. For instance, the vanillin derivative o-vanillin was found to trigger oxidative stress in the pathogenic yeast Cryptococcus neoformans nih.govplos.orgplos.org. This effect was linked to mitochondrial dysfunction, a major source of cellular ROS. Another study on a different vanillin derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde (bromovanin), demonstrated a significant increase in cellular ROS levels in HepG2 cancer cells. nih.gov

Conversely, other derivatives exhibit potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. A vanillin benzothiazole (B30560) derivative was reported to reduce cellular ROS, suggesting its potential in mitigating oxidative damage associated with conditions like Alzheimer's disease. acs.org Similarly, 3-hydroxybenzaldehyde (B18108) (3-HBA) and 4-hydroxybenzaldehyde (B117250) (4-HBA) have been shown to suppress ROS generation induced by parasitic excretory-secretory products in astrocytes. mdpi.comnih.gov The antioxidant activity of these compounds is often attributed to the phenolic hydroxyl group, a common feature in many vanillin derivatives, which can donate a hydrogen atom to neutralize free radicals. mdpi.com

The following table summarizes the observed effects of various benzaldehyde and vanillin derivatives on ROS modulation:

| Compound/Derivative Class | Observed Effect on ROS | Cell/Organism Model | Reference(s) |

| o-Vanillin | Triggers oxidative stress | Cryptococcus neoformans | nih.govplos.orgplos.org |

| 6-bromine-5-hydroxy-4-methoxybenzaldehyde | Increases cellular ROS levels | HepG2 cells | nih.gov |

| Vanillin Benzothiazole Derivative | Reduces cellular ROS | Not specified | acs.org |

| 3-hydroxybenzaldehyde (3-HBA) | Suppresses ROS generation | Mouse Astrocytes | mdpi.comnih.gov |

| 4-hydroxybenzaldehyde (4-HBA) | Suppresses ROS generation | Mouse Astrocytes | mdpi.comnih.gov |

| Vanillin | Antioxidant and pro-apoptotic | Breast cancer cells | mdpi.com |

Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and the activation of the unfolded protein response (UPR). Several studies have implicated benzaldehyde derivatives in the modulation of the ER stress response.